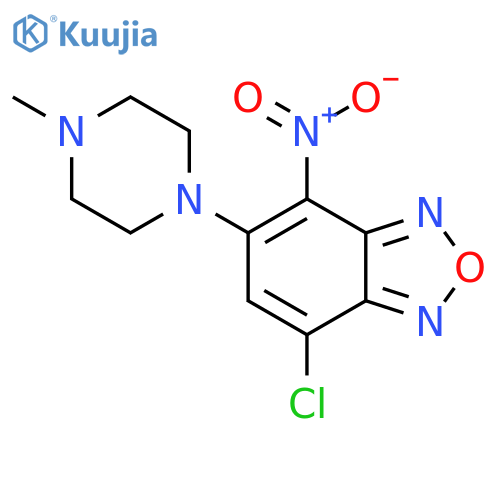

Cas no 714919-40-1 (7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole)

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole 化学的及び物理的性質

名前と識別子

-

- 7-chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole

- CS-0361106

- STK569138

- 7-chloro-5-(4-methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazole

- AKOS005494317

- VS-02657

- 714919-40-1

- BBL010746

- 7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole

-

- インチ: 1S/C11H12ClN5O3/c1-15-2-4-16(5-3-15)8-6-7(12)9-10(14-20-13-9)11(8)17(18)19/h6H,2-5H2,1H3

- InChIKey: ZKZKJDSDZSVARE-UHFFFAOYSA-N

- SMILES: ClC1C2C(C(=C(C=1)N1CCN(C)CC1)[N+](=O)[O-])=NON=2

計算された属性

- 精确分子量: 297.0628670g/mol

- 同位素质量: 297.0628670g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 20

- 回転可能化学結合数: 1

- 複雑さ: 374

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.2Ų

- XLogP3: 1.6

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431776-1g |

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazole |

714919-40-1 | 98% | 1g |

¥3976.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431776-500mg |

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazole |

714919-40-1 | 98% | 500mg |

¥2961.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431776-10g |

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazole |

714919-40-1 | 98% | 10g |

¥8316.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431776-5g |

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazole |

714919-40-1 | 98% | 5g |

¥6405.00 | 2024-05-02 |

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazoleに関する追加情報

7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole: A Comprehensive Overview

The compound7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole, with the CAS number714919-40-1, is a highly specialized organic compound that has garnered significant attention in the fields of pharmacology and materials science. This compound belongs to the class of benzoxadiazoles, which are known for their unique electronic properties and potential applications in drug design and optoelectronic devices. The structure of this compound features a benzoxadiazole core with substituents at positions 2, 5, and 7, including a chlorine atom, a nitro group, and a 4-methylpiperazine moiety. These substituents play a crucial role in modulating the compound's electronic properties and reactivity.

Recent studies have highlighted the potential ofbenzoxadiazoles as building blocks for advanced materials. For instance, researchers have explored the use of this compound in the development of novel semiconductors due to its ability to exhibit strong fluorescence under UV light. This property makes it a promising candidate for applications in organic light-emitting diodes (OLEDs) and sensors. Furthermore, the presence of the nitro group at position 4 enhances the compound's electron-withdrawing capability, which is essential for tuning its electronic behavior in these applications.

In terms of pharmacological applications,7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole has shown potential as a lead compound for drug discovery. The piperazine ring is a common structural motif in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. Recent research has demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases. This suggests that it could serve as a starting point for developing new therapeutic agents.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzoxadiazole core. Key steps include nucleophilic substitution reactions to introduce the chlorine atom and nitration to install the nitro group. The introduction of the piperazine moiety requires careful optimization to ensure high yields and purity. Advanced purification techniques such as column chromatography and recrystallization are often employed to isolate the final product.

From an environmental standpoint,7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole has been studied for its biodegradation potential. Initial findings indicate that under aerobic conditions, the compound undergoes slow degradation due to its stable aromatic structure. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal.

In conclusion,7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

714919-40-1 (7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole) Related Products

- 1805755-00-3(5-Ethyl-2-nitrophenylhydrazine)

- 874463-83-9(3-{3-(3-methylphenoxy)methyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}pyridine)

- 1806797-62-5(Ethyl 3-amino-4-(difluoromethyl)-5-methylpyridine-2-acetate)

- 59881-63-9(Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)

- 37412-03-6(Benzo[b]thiophene, 3-bromo-2-(1,3-dioxolan-2-yl)-)

- 2763749-21-7(1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride)

- 1353983-03-5(2-[(1-methylpiperidin-4-yl)oxy]ethan-1-ol)

- 1248791-32-3(1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine)

- 1417422-00-4([5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid)

- 163684-51-3(4-(Chloromethyl)-6-methoxy-2H-chromen-2-one)